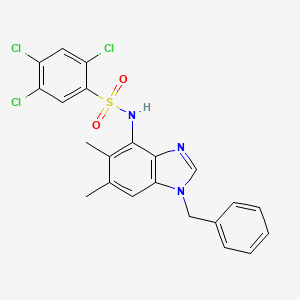

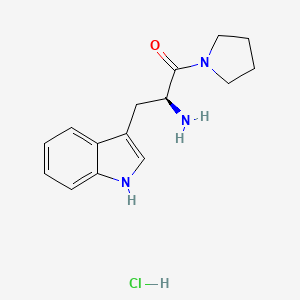

![molecular formula C14H24Cl2N2 B2493301 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride CAS No. 1432681-17-8](/img/structure/B2493301.png)

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" pertains to a class of compounds with potential for varied applications in chemistry due to its structural complexity and functional versatility. Its study encompasses synthesis methodologies, structural elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic structures and employing various chemical reagents and conditions to introduce the desired functional groups (Su et al., 2013). Microwave-assisted synthesis methods have been reported as efficient alternatives for the synthesis of related dimethylamino methyleno-pyrrolidine derivatives, offering advantages in reaction time and yield (Vargas et al., 2012).

Molecular Structure Analysis

Structural analysis of similar compounds demonstrates a basic heterocyclic imino structure, showcasing a planar backbone. The molecular geometry is significantly influenced by the heteroatoms in the heterocyclic rings, affecting the overall molecular conformation and interactions (Su et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation with phenols or anilines to produce derivatives with varied functional groups. These reactions are essential for exploring the chemical behavior and potential applications of the compound (Dikusar et al., 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically characterized through spectroscopic and diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. Studies employing quantum chemical calculations and spectroscopic analysis provide insights into these properties and their implications for potential applications (Singh et al., 2013).

Applications De Recherche Scientifique

Synthesis and Spectroscopic Properties

- Synthetic Pathways and Structural Properties : A study on the synthesis and spectroscopic properties of novel substituted compounds discusses the formation of respective derivatives through reactions involving chloral and substituted anilines. This process highlights the variability and complexity of chemical reactions that could be related to the synthesis of complex compounds like "3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" (Issac & Tierney, 1996).

Electrochemical and Surface Finishing Applications

- Electrochemical Surface Finishing : Research into the electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage suggests potential applications in modifying the surface properties of materials. This could be relevant to the chemical treatment or coating processes that involve aniline derivatives (Tsuda, Stafford, & Hussey, 2017).

Genotoxicity and Environmental Impact

- Genotoxic Activities and Carcinogenicity : A review focused on aniline and its metabolites, examining their genotoxic potential and relationship to carcinogenicity. Understanding the genotoxic activities of aniline derivatives is crucial for assessing the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).

Chemical Fixation of CO2

- Functionalized Azole Compounds Synthesis : The chemical fixation of CO2 with aniline derivatives as a route to synthesize functionalized azole compounds highlights the potential for using complex anilines in environmentally beneficial chemical reactions. This could suggest a pathway for carbon capture or utilization efforts (Vessally et al., 2017).

Propriétés

IUPAC Name |

3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPLPSZPLVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

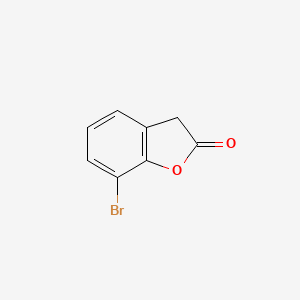

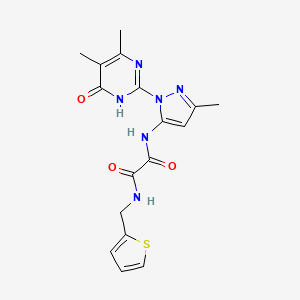

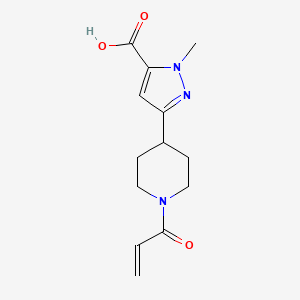

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

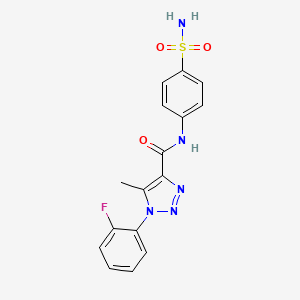

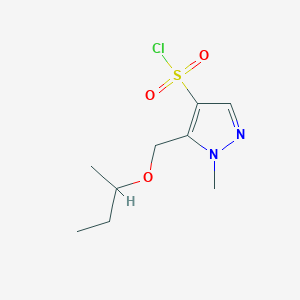

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

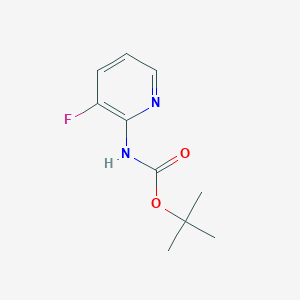

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)